molecular formula C32H20N6O2 B14076306 1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- CAS No. 929895-49-8

1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl-

Cat. No.: B14076306
CAS No.: 929895-49-8
M. Wt: 520.5 g/mol
InChI Key: DBUNRIODTZOIEO-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- is a complex organic compound known for its unique chemical properties and applications. It is derived from 1,10-phenanthroline, a heterocyclic organic compound, and is modified with carboxamide and quinolinyl groups. This compound is of significant interest in various fields, including chemistry, biology, and industrial applications, due to its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- typically involves multiple steps. One common method starts with the reaction of 1,10-phenanthroline with phthalic anhydride to form 1,10-phenanthroline-2,9-dicarboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently treated with 3-quinolinylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- undergoes various chemical reactions, including:

    Complexation: Forms stable complexes with metal ions, particularly transition metals and lanthanides.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo redox reactions, particularly in the presence of metal ions.

Common Reagents and Conditions

    Complexation: Typically involves metal salts such as copper(II) sulfate or iron(III) chloride in aqueous or organic solvents.

    Substitution: Common reagents include nucleophiles like amines or thiols under mild conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

Major Products Formed

    Metal Complexes: The primary products are metal-ligand complexes, which have various applications in catalysis and sensing.

    Substituted Derivatives: Products from substitution reactions include various functionalized derivatives with potential biological activity.

Scientific Research Applications

1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen donor atoms. This binding can alter the electronic properties of the metal ions, affecting their reactivity and interactions with other molecules. In biological systems, the compound can intercalate into DNA, disrupting its structure and function, or inhibit enzymes by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: The parent compound, known for its ability to form complexes with metal ions.

    2,2’-Bipyridine: Another bidentate ligand with similar complexation properties.

    Ethylenediamine: A simpler chelating agent with two nitrogen donor atoms.

Uniqueness

1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- is unique due to its combination of carboxamide and quinolinyl groups, which enhance its binding affinity and selectivity for certain metal ions. This makes it particularly useful in applications requiring high specificity, such as metal ion separation and sensing .

Properties

CAS No.

929895-49-8

Molecular Formula

C32H20N6O2

Molecular Weight

520.5 g/mol

IUPAC Name

2-N,9-N-di(quinolin-3-yl)-1,10-phenanthroline-2,9-dicarboxamide

InChI

InChI=1S/C32H20N6O2/c39-31(35-23-15-21-5-1-3-7-25(21)33-17-23)27-13-11-19-9-10-20-12-14-28(38-30(20)29(19)37-27)32(40)36-24-16-22-6-2-4-8-26(22)34-18-24/h1-18H,(H,35,39)(H,36,40)

InChI Key

DBUNRIODTZOIEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=NC4=C(C=CC5=C4N=C(C=C5)C(=O)NC6=CC7=CC=CC=C7N=C6)C=C3

Origin of Product

United States

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